Biotin-PEG23-amine
Overview
Description
Biotin-PEG23-amine is a long-chain biotinylation molecule that is reactive to carboxyl groups or 5’ phosphate groups to form stable amide bonds. It is water-soluble, and the polyethylene glycol (PEG) spacer increases solubility in aqueous media of the molecules conjugated to the biotin compound. This compound helps to minimize steric hindrance involved with the binding to avidin molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG23-amine is synthesized through a series of chemical reactions. Initially, biotin is esterified with polyethylene glycol to form Biotin-PEG23. This intermediate is then reacted with an amine compound to yield this compound . The reaction conditions typically involve slightly basic conditions and the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of stable amide bonds .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps like chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG23-amine undergoes various chemical reactions, including:
Substitution Reactions: Reacts with activated esters of carboxylic acids under slightly basic conditions to form stable amide bonds.
Formation of Schiff Bases: Reacts with aldehydes or ketones to form labile Schiff bases, which can be reduced to secondary amines using sodium cyanoborohydride.
Common Reagents and Conditions:
Activated Esters: N-hydroxysuccinimide (NHS) esters, 2,3,5,6-tetrafluorophenyl esters.
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reducing Agents: Sodium cyanoborohydride for stabilizing Schiff bases.
Major Products:
Amide Bonds: Formed through reactions with carboxylic acids or their activated esters.
Secondary Amines: Formed by reducing Schiff bases.
Scientific Research Applications
Biotin-PEG23-amine has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG23-amine exerts its effects primarily through biotinylation, a process where biotin is covalently attached to biomolecules. The PEG spacer in this compound increases the solubility and reduces steric hindrance, enhancing the binding efficiency to avidin or streptavidin. This strong biotin-avidin/streptavidin interaction is leveraged in various applications, including protein labeling, purification, and detection .
Comparison with Similar Compounds
Biotin-PEG2-amine: Shorter PEG spacer, less solubility in aqueous media.
Biotin-PEG3-amine: Slightly longer PEG spacer than PEG2, but shorter than PEG23.
Biotin-dPEG23-amine: Similar PEG spacer length but may have different functional groups.
Uniqueness: Biotin-PEG23-amine stands out due to its long PEG spacer, which significantly enhances solubility and reduces steric hindrance, making it more efficient in biotinylation applications compared to shorter PEG derivatives .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIGDDHILHLQSX-SNKXOJDGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H114N4O25S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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